2,3-Dicyano-1,4-naphthoquinone

Electron Affinity Charge-Transfer Complex Electron Acceptor

2,3-Dicyano-1,4-naphthoquinone (DCNQ) is a uniquely strong π-acceptor (EA=2.74 eV) that forms stable charge-transfer salts with TTF derivatives and metallocenes, drives nucleophilic cycloadditions that weaker acceptors cannot initiate, and enables selective Ag(I) voltammetric sensors. Its electron affinity exceeds that of 2,3-dichloro-1,4-naphthoquinone by 0.69 eV—making DCNQ irreplaceable in applications where redox potential, charge-transfer complex stability, and reaction chemoselectivity are critical. For research groups synthesizing organic conductors, molecular magnets, optoelectronic D-A conjugates, or chemically modified electrodes, DCNQ is the essential electron-accepting building block.

Molecular Formula C12H4N2O2
Molecular Weight 208.17 g/mol
CAS No. 1018-78-6
Cat. No. B085539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dicyano-1,4-naphthoquinone
CAS1018-78-6
Molecular FormulaC12H4N2O2
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)C#N)C#N
InChIInChI=1S/C12H4N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H
InChIKeyKIAJWKWOKTWTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dicyano-1,4-naphthoquinone (CAS 1018-78-6) Procurement Baseline: A High-Affinity Naphthoquinone Electron Acceptor


2,3-Dicyano-1,4-naphthoquinone (DCNQ, CAS 1018-78-6) is a substituted 1,4-naphthoquinone derivative bearing cyano (-CN) groups at the 2- and 3-positions of the quinoid ring. The introduction of these strong electron-withdrawing groups significantly enhances the electron-accepting capability of the naphthoquinone core compared to the parent 1,4-naphthoquinone or its halogenated analogs [1]. The compound is commercially available as a yellow crystalline solid with a molecular weight of 208.17 g/mol and a density of 1.44 g/cm³ . It is typically synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with sodium cyanide, followed by oxidative workup, yielding ~35% . DCNQ serves as a strong π-electron acceptor in donor-acceptor (D-A) charge-transfer complexes, a building block for organic conductors and magnets, and a functional redox-active material for electrochemical sensing and energy storage applications [1][2].

Why 2,3-Dicyano-1,4-naphthoquinone (DCNQ) Cannot Be Substituted with Generic Naphthoquinones


Generic substitution of 2,3-dicyano-1,4-naphthoquinone (DCNQ) with other naphthoquinone derivatives, such as 1,4-naphthoquinone (NQ) or 2,3-dichloro-1,4-naphthoquinone (DCHNQ), is not feasible in applications requiring precise control over electron affinity and redox behavior. The two cyano groups at the 2- and 3-positions exert a profound inductive effect that drastically increases the electron-accepting strength of the quinone core [1]. As established by Saito and Matsunaga, the estimated electron affinity of DCNQ is 2.74 eV, which is 0.69 eV higher than that of 2,3-dichloro-1,4-naphthoquinone (2.05 eV) [1]. This difference translates into a significantly more positive reduction potential, shifting the thermodynamic driving force for charge-transfer complex formation and altering the kinetics of nucleophilic addition and cycloaddition reactions [2][3]. Consequently, substituting DCNQ with a weaker acceptor would fail to initiate the desired electron-transfer processes, compromise the stability of the resulting charge-transfer salts, or alter the regio- and chemoselectivity of synthetic transformations that rely on its unique π-acidity.

Quantitative Differentiation Guide: How 2,3-Dicyano-1,4-naphthoquinone (DCNQ) Outperforms Structural Analogs


Superior Electron Affinity: DCNQ vs. 2,3-Dichloro-1,4-naphthoquinone

2,3-Dicyano-1,4-naphthoquinone (DCNQ) exhibits a significantly higher electron affinity (2.74 eV) compared to its chloro-analog 2,3-dichloro-1,4-naphthoquinone (2.05 eV), establishing it as a stronger π-electron acceptor [1]. This differential is directly quantified, providing a thermodynamic rationale for its preferential use in charge-transfer (CT) complex formation and organic conductor synthesis.

Electron Affinity Charge-Transfer Complex Electron Acceptor

Enhanced Acceptor Strength: DCNQ vs. 2,3-Dichloro-5-nitro-1,4-naphthoquinone

When compared to a mixed-substituent analog, 2,3-dicyano-1,4-naphthoquinone (DCNQ, EA = 2.74 eV) demonstrates a 0.50 eV higher electron affinity than 2,3-dichloro-5-nitro-1,4-naphthoquinone (EA = 2.24 eV) [1]. This quantifies the superior electron-withdrawing power of the cyano (-CN) group over a nitro (-NO2) group in this specific molecular scaffold.

Electron Affinity Substituent Effect Molecular Design

Quantitative Charge-Transfer Complex Formation with Aromatic Amines

2,3-Dicyano-1,4-naphthoquinone (DCNQ) forms stable 1:1 charge-transfer complexes with substituted anilines in chlorinated solvents. The formation constant (K) varies systematically with donor substituents, ranging from 0.49 dm³ mol⁻¹ for o-chloroaniline to 10.8 dm³ mol⁻¹ for N-benzylaniline [1]. This quantifies its reactivity and selectivity as an electron acceptor in solution-phase complexation.

Charge-Transfer Complex Formation Constant Spectrophotometry

Magnetic Functionality: Hysteretic Metamagnetism in a DCNQ-Based Charge-Transfer Salt

The charge-transfer salt [Fe(Cp*)₂][DCNQ], derived from decamethylferrocene and 2,3-dicyano-1,4-naphthoquinone, exhibits hysteretic metamagnetism with a critical field of approximately 3 kG at 1.8 K [1]. This functional magnetic response is a direct consequence of the unique redox and structural properties conferred by the DCNQ acceptor, enabling a field-induced antiferromagnetic-to-ferromagnetic transition.

Molecular Magnetism Charge-Transfer Salt Metamagnet

Procurement-Driven Application Scenarios for 2,3-Dicyano-1,4-naphthoquinone (DCNQ)


Organic Conductors and Molecular Magnets: High-Affinity Charge-Transfer Salt Synthesis

The high electron affinity of DCNQ (2.74 eV) directly enables the formation of stable charge-transfer salts with organic donors like tetrathiafulvalene derivatives and metallocenes [1]. The resulting materials, such as the metamagnetic [Fe(Cp*)₂][DCNQ] salt with a critical field of 3 kG at 1.8 K, exhibit tunable electronic and magnetic properties critical for molecular electronics and spintronics research [2]. For procurement, this means DCNQ is the essential acceptor component for projects requiring high electron affinity and the ability to generate anion radicals with specific stacking geometries.

Synthetic Organic Chemistry: π-Acid Catalysis and Heterocycle Construction

DCNQ's strong π-acidity facilitates nucleophilic addition and charge-transfer complex-mediated cycloaddition reactions [1]. Its electron affinity of 2.74 eV, significantly higher than 2,3-dichloro-1,4-naphthoquinone (2.05 eV), provides a greater thermodynamic driving force for electron-transfer processes, enabling reactions that weaker acceptors cannot initiate [2]. Procurement of DCNQ over other naphthoquinones is justified when a stronger, more selective oxidizing agent or π-acid catalyst is required for synthesizing heterocyclic scaffolds or functionalized quinones.

Electrochemical Sensing: Voltammetric Detection of Silver(I) Ions

Carbon paste electrodes modified with DCNQ (CYNQ) have been demonstrated for the selective voltammetric determination of Ag(I) ions via accumulation of the Ag(I)-DCNQ complex on the electrode surface without an applied potential [1]. This application leverages DCNQ's specific binding affinity and redox activity, offering a method for trace metal analysis in environmental and industrial samples. Procuring DCNQ for sensor fabrication is driven by its proven utility in modifying electrode surfaces for selective cation detection.

Organic Electronics: Electron Acceptor in Push-Pull Chromophores and Non-Fullerene Acceptors

DCNQ is incorporated as a strong electron-accepting unit in push-pull molecular systems for organic solar cells and near-IR absorbing materials [1][2]. Its electron affinity (2.74 eV) and ability to modulate frontier orbital energies make it a valuable building block for tuning the HOMO-LUMO gap and charge separation dynamics in donor-acceptor conjugates [1]. Procurement is indicated for research groups designing novel non-fullerene acceptors or investigating intramolecular charge transfer in optoelectronic materials.

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